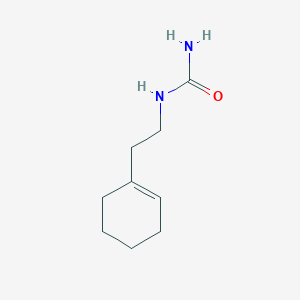![molecular formula C10H7ClN2O2S B2970134 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde CAS No. 338954-26-0](/img/structure/B2970134.png)
2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde” is a chemical compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Molecular Structure Analysis
Thiadiazole is a bioisostere of pyrimidine and oxadiazole, which allows compounds bearing this moiety to present a broad spectrum of pharmacological properties . The relatively good liposolubility of thiadiazoles is most likely attributed to the presence of the sulfur atom .科学的研究の応用
2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde has been used in a variety of scientific research applications, including the study of protein-protein interactions, the tracking of drug binding, and the monitoring of changes in the environment. This compound has also been used to study the effects of various drugs on cellular processes, as well as to monitor the activity of enzymes. Additionally, this compound has been used to study the structure and dynamics of proteins, as well as to detect the presence of specific molecules in a sample.
作用機序
Target of Action
It is known that thiadiazole derivatives, which include this compound, interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . These compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with their biological targets .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
It is known that thiadiazole derivatives, due to their mesoionic nature, are able to cross cellular membranes . This suggests that they may have good bioavailability.
Result of Action
It is known that thiadiazole derivatives display anticancer activities in various in vitro and in vivo models .
Action Environment
The mesoionic nature of thiadiazole derivatives, which allows them to cross cellular membranes, suggests that they may be influenced by the lipid composition of these membranes .
実験室実験の利点と制限
The use of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde for laboratory experiments has several advantages. This compound is a small molecule that is easily synthesized and can be used to track changes in the environment. Additionally, this compound is capable of binding to a variety of targets and can be used to study the interactions between proteins and other molecules. However, this compound has some limitations, such as its relatively short half-life and its potential to interfere with certain cellular processes.
将来の方向性
There are several potential future directions for the use of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde in scientific research. For example, this compound could be used to study the interactions between proteins and other molecules in a more detailed manner, as well as to monitor the binding of drugs to their targets in a more precise manner. Additionally, this compound could be used to study the effects of different drugs on cellular processes, as well as to monitor the activity of enzymes in a more precise manner. Furthermore, this compound could be used to study the structure and dynamics of proteins in a more detailed manner, as well as to detect the presence of specific molecules in a sample. Finally, this compound could be used to study the effects of environmental changes, such as changes in pH, temperature, and light intensity, on cellular processes.
合成法
2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde can be synthesized using a variety of methods, including the use of a Grignard reagent, a nucleophilic substitution reaction, or a Friedel-Crafts acylation reaction. The Grignard reagent method involves the reaction of 5-chloro-1,2,3-thiadiazole with an alkyl halide in the presence of a base. The nucleophilic substitution reaction involves the reaction of 5-chloro-1,2,3-thiadiazole with an alkyl halide in the presence of a nucleophile, such as an amine or a thiol. The Friedel-Crafts acylation reaction involves the reaction of 5-chloro-1,2,3-thiadiazole with an acyl chloride in the presence of a Lewis acid.
生化学分析
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins . The specific interactions of 2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde with biomolecules are yet to be discovered.
Cellular Effects
Thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models
Molecular Mechanism
Some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), a protein that controls the folding of numerous proteins
特性
IUPAC Name |
2-[(5-chlorothiadiazol-4-yl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-10-8(12-13-16-10)6-15-9-4-2-1-3-7(9)5-14/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRQYAVZWIHRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(SN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)




![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B2970065.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)


![N-{[2-(3,4-dimethoxyphenyl)ethyl]carbamothioyl}-4-methylbenzenesulfonamide](/img/structure/B2970071.png)
![5,6-dichloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2970073.png)
![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)